ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate
Description
Ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate is a synthetic carbamate derivative characterized by a hydrazone backbone linked to a cyano group and a trifluoromethyl-substituted aromatic ring. Its structure includes:
- Ethyl carbamate moiety: Provides hydrolytic stability and influences lipophilicity.
- 3-(Trifluoromethyl)phenyl substituent: Enhances metabolic stability and electron-withdrawing effects.
- Cyano group: Contributes to electronic effects and reactivity.
This compound is likely an intermediate in agrochemical or pharmaceutical synthesis, given its structural similarity to pesticidal carbamates (e.g., fenoxycarb, desmedipham) and anti-tubercular hydrazides .
Properties
IUPAC Name |
ethyl N-[(2E)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3/c1-2-23-12(22)18-11(21)10(7-17)20-19-9-5-3-4-8(6-9)13(14,15)16/h3-6,19H,2H2,1H3,(H,18,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCYVFMVBTIJS-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for hydrazones or cyano groups
Mode of Action
Based on its structural similarity to hydrazones, it may act as a nucleophile, reacting with electrophilic sites on target molecules. The cyano group could also play a role in its reactivity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the pH of its environment, as this can influence the protonation state of the compound and its targets.
Biological Activity
Ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate, with the CAS number 118806-30-7, is a compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.22 g/mol. The compound features a hydrazine derivative and a trifluoromethyl group, which enhances its reactivity and biological potential.
Mode of Action
This compound primarily acts as an herbicide . Its mode of action is believed to involve the inhibition of acetyl-CoA carboxylase (ACCase) , a critical enzyme in fatty acid biosynthesis. This inhibition disrupts metabolic processes in target weeds, leading to their death. Studies have shown that the compound exhibits selective herbicidal activity against various grass weeds in crops such as rice, corn, and wheat .
Biological Activity Overview
Research indicates that this compound may possess several biological activities beyond herbicidal effects:
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For example, metal complexes derived from hydrazine derivatives have shown significant cytotoxicity against various cancer cell lines . Further exploration into this compound could reveal similar effects.
- Antimicrobial Activity : Research on related compounds has demonstrated antibacterial and antifungal activities, indicating potential for this compound to exhibit similar properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Structural Modifications and Future Research
Ongoing research aims to explore structural modifications to enhance the efficacy, selectivity, and environmental profile of this compound. These modifications may lead to the development of new herbicides with improved performance characteristics.
Comparison with Similar Compounds
Anti-Tubercular Hydrazides
Compound (from ) :
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide
- Key Differences :
- Replaces the ethyl carbamate with an isonicotinamide group.
- Contains a 4-(trifluoromethyl)phenyl substituent (vs. 3-substituted in the target compound).
- Biological Activity : Exhibits anti-tubercular properties (72% yield, white solid) .
- Physicochemical Properties : Higher polarity due to the isonicotinamide group, likely reducing lipophilicity compared to the target compound.
Compound (from ) :
(S)-N-(4-(Methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)isonicotinamide
Carbamate-Based Pesticides
Fenoxycarb (): Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate
- Key Differences: Lacks hydrazone and cyano groups. Contains phenoxyphenoxyethyl chain for insect growth regulation.
- Application : Used as an insecticide, highlighting the role of carbamates in agrochemistry .
Desmedipham (): Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate
Hydrazone Derivatives with Trifluoromethyl Groups
Compound () : 2-(Ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Key Differences: Replaces the cyano carbonyl group with an indole-sulfanyl moiety. Exhibits different electronic properties due to sulfur and indole groups.
- Application: Potential use in photodynamic therapy or as a synthetic intermediate .
Fluvalinate (): Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine
- Key Differences: Contains a valine ester and phenoxyphenyl group. Commercialized as a pyrethroid insecticide, emphasizing trifluoromethylphenyl’s role in bioactivity .
Structural and Functional Comparison Table
Research Findings and Implications
Preparation Methods
Hydrazine Formation via Amidrazone Intermediate
A patent by Liebigs Annalen der Chemie describes the synthesis of substituted phenylhydrazines via a one-pot reaction between amidines and hydrazine hydrate. For 3-(trifluoromethyl)phenylhydrazine:
- Reactants : 3-(Trifluoromethyl)benzamidine hydrochloride and hydrazine hydrate (NH₂NH₂·H₂O)
- Conditions :
- Solvent: Technical-grade ethanol/water mixture (1:1 v/v)
- Temperature: 25–40°C
- Pressure: 50–300 mbar (reduced pressure enhances yield by removing ammonia byproducts)
- Yield : 78–85% after crystallization from ethanol.
Alternative Route: Nucleophilic Substitution
A modified method involves reacting 3-(trifluoromethyl)aniline with diazonium salts followed by reduction:
- Step 1 : Diazotization of 3-(trifluoromethyl)aniline with NaNO₂/HCl at 0–5°C.
- Step 2 : Coupling with hydrazine hydrate in alkaline medium (pH 10–12) at 20°C.
- Isolation : Extracted with dichloromethane and purified via vacuum distillation.
Synthesis of Ethyl N-(2-Cyanoacetyl)Carbamate
Cyanoacetylation of Urethane
Ethyl N-(2-cyanoacetyl)carbamate is synthesized from ethyl carbamate and cyanoacetic acid derivatives. A high-yield route involves:
- Reactants : Ethyl carbamate (1.0 eq), cyanoacetic acid (1.2 eq), and triethyl orthoformate (2.5 eq) as a dehydrating agent.
- Conditions :
- Solvent: Acetonitrile (anhydrous)
- Temperature: 80°C under nitrogen atmosphere
- Duration: 4 hours
- Workup : Reaction mixture concentrated under reduced pressure and purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
- Yield : 87% (yellow solid, purity >98% by LCMS).
Optimization of Carbamate Stability
Studies on ethyl carbamate formation highlight critical parameters:
- Ethanol Concentration : Higher alcohol content (20–30% v/v) accelerates carbamate formation but risks side reactions.
- pH : Optimal at 3.0–4.5; acidic conditions favor cyanate intermediate stability.
- Temperature : Maintained below 25°C to prevent decomposition.
Condensation to Form the Hydrazone-Carbamate Conjugate
Hydrazone Formation via Base-Catalyzed Condensation
The final step involves coupling 3-(trifluoromethyl)phenylhydrazine with ethyl N-(2-cyanoacetyl)carbamate:
- Reactants : Hydrazine derivative (1.0 eq), cyanoacetyl carbamate (1.1 eq)
- Catalyst : Piperidine (5 mol%) or triethylamine (10 mol%)
- Solvent : Ethanol or acetonitrile
- Conditions : Reflux at 70–80°C for 6–8 hours under inert atmosphere.
- Workup : Cooled to room temperature, filtered, and recrystallized from ethanol/water (3:1).
- Yield : 72–80% (white crystalline solid).
Stereochemical Control
The (E)-configuration of the hydrazone is ensured by:
- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) favor the thermodynamically stable E-isomer.
- Reaction Monitoring : FT-IR and ¹H NMR track the disappearance of the cyanoacetyl C=O stretch (1,720 cm⁻¹) and the emergence of hydrazone N-H signals (δ 10.2–10.8 ppm).
Analytical Characterization and Validation
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate?
- Methodology : Key variables include solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux vs. ambient), and catalysts (e.g., triethylamine for carbamate formation). Reaction time must balance yield and byproduct formation. For hydrazone formation, pH adjustment (acidic conditions) and stoichiometric ratios of hydrazine derivatives are critical. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. What spectroscopic and crystallographic techniques validate the molecular structure of this compound?
- Methodology :
- NMR : - and -NMR confirm proton environments and carbonyl/cyano groups. Aromatic protons from the 3-(trifluoromethyl)phenyl group appear as distinct multiplets .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy).
- X-ray Crystallography : SHELX software refines crystal structures, with emphasis on the (E)-configuration of the hydrazin-1-ylidene moiety. Hydrogen-bonding networks and torsion angles resolve stereochemical ambiguities .
Q. How does the trifluoromethyl group influence the compound’s electronic properties?
- Methodology : Computational chemistry (DFT calculations at B3LYP/6-31G* level) evaluates electron-withdrawing effects of the CF group. Electrostatic potential maps and frontier molecular orbital (FMO) analysis predict reactivity at the cyano and carbamate sites .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR or 2D techniques (COSY, HSQC) clarify exchange processes. For crystallographic disagreements (e.g., bond-length outliers), refine data using SHELXL with restraints for disordered regions .
Q. What mechanistic pathways govern the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Kinetic studies (e.g., pseudo-first-order conditions) identify rate-determining steps. Isotopic labeling () tracks carbamate cleavage. Computational transition-state modeling (Gaussian 09) reveals steric effects from the 3-(trifluoromethyl)phenyl group on nucleophile accessibility .
Q. How to design experiments for probing interactions with acetylcholinesterase (AChE)?
- Methodology :
- Molecular Docking : AutoDock Vina predicts binding poses, focusing on π-π stacking with aromatic residues (Trp86 in AChE) and hydrogen bonds to the catalytic triad.
- Enzyme Assays : Ellman’s method monitors AChE inhibition (IC determination) with/without pre-incubation to assess time-dependent activity .
Q. What structural analogs exhibit improved pharmacokinetic profiles, and why?
- Methodology : Compare derivatives (e.g., chloro vs. fluoro substitutions) via:
- SAR Analysis : LogP measurements (HPLC) correlate lipophilicity with membrane permeability.
- In Vitro Stability : Microsomal assays (CYP450 metabolism) identify metabolically labile sites (e.g., carbamate hydrolysis). Ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate shows prolonged half-life due to reduced CYP2D6 affinity .
Q. How to ensure compound purity for biological assays?
- Methodology :
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (e.g., unreacted hydrazine precursors).
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Reference Standards : Cross-validate with certified materials (e.g., USP-grade carbamates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
